molecular formula C14H7F5N4O B2425672 2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide CAS No. 2034619-73-1

2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide

Cat. No.: B2425672
CAS No.: 2034619-73-1
M. Wt: 342.229
InChI Key: MDNDRPUQYILVHX-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs arylboronic acids and palladium catalysts under mild conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-assisted reactions to enhance efficiency and reduce reaction times. The use of microwave irradiation in the Suzuki–Miyaura cross-coupling reaction has been shown to provide high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide stands out due to its unique combination of fluorine atoms and the pyrazolo[1,5-a]pyrimidine core, which provides enhanced stability, bioavailability, and diverse biological activities. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

2,6-Difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. The unique structural features of this compound, including multiple fluorine substitutions, enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H10F5N4C_{15}H_{10}F_5N_4 with a systematic structure that allows for significant interactions with biological targets. The presence of difluoro and trifluoromethyl groups contributes to its lipophilicity and potential selectivity for various biological receptors.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on various cancer cell lines. For instance:

  • FGFR Inhibition : Compounds in this class have shown strong activity against fibroblast growth factor receptors (FGFR), with IC50 values indicating potent enzymatic inhibition. In particular, compounds related to this structure have demonstrated IC50 values as low as 4.1 nM against FGFR1 and 2.0 nM against FGFR2 in enzymatic assays .
  • Cell Line Efficacy : In cellular assays involving KG1 and SNU16 cell lines, IC50 values were reported at 25.3 nM and 77.4 nM respectively, highlighting the compound's potential as an anticancer agent .

Antiviral Activity

The antiviral properties of pyrazolo[1,5-a]pyrimidine derivatives have been explored extensively. Some derivatives have shown significant efficacy against various viral strains:

  • HIV Resistance Mutants : Certain compounds within this class have demonstrated effectiveness against HIV variants carrying resistance mutations, with EC50 values indicating strong antiviral activity .
  • Herpes Simplex Virus : Compounds similar to this compound have been reported to reduce plaque formation in HSV-1 by up to 69% .

The biological activity of these compounds appears to stem from their ability to inhibit specific kinases involved in cell signaling pathways critical for tumor growth and viral replication. The structure-activity relationship (SAR) studies suggest that the fluorinated moieties enhance binding affinity and selectivity towards these targets.

Case Studies

Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • FGFR Inhibition in Oncology : A study evaluated the effects of a derivative on cancer cell proliferation and found that it inhibited FGFR-mediated signaling pathways effectively, leading to reduced tumor growth in xenograft models.
  • Antiviral Efficacy in Clinical Trials : Clinical trials involving a similar compound demonstrated significant reductions in viral load among patients infected with resistant strains of HIV.

Data Summary

Biological ActivityTargetIC50 (nM)Reference
FGFR1 InhibitionFGFR14.1
FGFR2 InhibitionFGFR22.0
KG1 Cell Line-25.3
SNU16 Cell Line-77.4
HIV Resistance-<0.02
HSV-1 Plaque Reduction--

Properties

IUPAC Name

2,6-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N4O/c15-8-2-1-3-9(16)12(8)13(24)21-7-5-20-11-4-10(14(17,18)19)22-23(11)6-7/h1-6H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNDRPUQYILVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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